![molecular formula C15H24ClN5O2 B2579475 Tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate CAS No. 2377034-27-8](/img/structure/B2579475.png)
Tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate is a chemical compound with the CAS Number: 2377031-67-7 . It has a molecular weight of 327.81 . It is in powder form .
Synthesis Analysis
The synthesis of related compounds involves the use of 1-Boc-4- (4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi (1,3,2-dioxaborolane), which can also be obtained by purification and isolation from tert-Butyl 4- ((methylsulfonyl)oxy)piperidine-1-carboxylate .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H22ClN5O2/c1-14 (2,3)22-13 (21)20-7-5-10 (6-8-20)19 (4)12-17-9-16-11 (15)18-12/h9-10H,5-8H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 327.81 .Scientific Research Applications
Precursor for Biologically Active Compounds
This compound serves as a potential precursor to biologically active natural products, such as Indiacen A and Indiacen B . These natural products have been found to possess various biological activities, including anticancer, anti-inflammatory, and analgesic properties .
Synthesis of Alkaloid Derivatives
Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This compound is involved in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . These derivatives play a crucial role in cell biology and are used in the treatment of various disorders.
Antimicrobial Activity
The compound has been utilized in the synthesis of derivatives that exhibit antimicrobial activity against a range of bacteria and fungi . This includes activity against both Gram-positive and Gram-negative bacteria, which is significant for developing new antibiotics.
Intermediate in Drug Synthesis
It acts as an important intermediate in the synthesis of many biologically active compounds, including drugs like crizotinib . Crizotinib is an anti-cancer medication used in the treatment of certain types of lung cancer.
Antibacterial Screening
The compound has been screened for antibacterial activities against strains such as Staphylococcus aureus and Bacillus subtilis . This screening is vital for discovering new antibacterial agents.
Evaluation of Antimicrobial Properties
Further evaluation of the compound’s derivatives has been conducted to assess their effectiveness against microbial strains like E. coli , S. aureus , and C. albicans . This evaluation helps in understanding the spectrum of the compound’s antimicrobial properties.
Chemical Synthesis and Characterization
The compound is synthesized with good yield and selectivity from commercially available materials and is characterized by spectral data . This process is crucial for ensuring the purity and consistency of the compound for research purposes.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN5O2/c1-15(2,3)23-14(22)21-7-5-11(6-8-21)9-20(4)13-18-10-17-12(16)19-13/h10-11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDPNUFSSUQSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C2=NC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate |
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